molecular formula C20H20F3N3OS B4752029 4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

Cat. No. B4752029
M. Wt: 407.5 g/mol
InChI Key: KEKQQKBAZGDMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is not fully understood. However, it is believed to exert its effects by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, viruses, and cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide in lab experiments is its broad range of applications. It can be used in various fields of scientific research, including microbiology, virology, oncology, and imaging. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.

Future Directions

There are several future directions for the research on 4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for various diseases. Further research is also needed to understand the mechanism of action of this compound and its interactions with molecular targets in cells. Finally, the development of new applications for this compound, such as in drug delivery and imaging, is an area of potential future research.
Conclusion
In conclusion, 4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.

Scientific Research Applications

4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. In addition, it has been investigated for its potential use as a diagnostic tool in medical imaging and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c1-14(27)15-6-8-16(9-7-15)25-10-12-26(13-11-25)19(28)24-18-5-3-2-4-17(18)20(21,22)23/h2-9H,10-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKQQKBAZGDMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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